molecular formula C8H10N2O B024640 N,6-dimethylpyridine-3-carboxamide CAS No. 102871-59-0

N,6-dimethylpyridine-3-carboxamide

Cat. No.: B024640
CAS No.: 102871-59-0
M. Wt: 150.18 g/mol
InChI Key: WFFRAWNZPGHNFR-UHFFFAOYSA-N
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Description

N,6-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethylpyridine-3-carboxamide typically involves the reaction of 3-cyanopyridine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N,6-dimethylpyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N,6-dimethylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of various materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N,6-dimethylpyridine-3-carboxamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-4-7(5-10-6)8(11)9-2/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFRAWNZPGHNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102871-59-0
Record name N,6-dimethylpyridine-3-carboxamide
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